N-Methyl-1,3-propanediamine

Catalog No.
S704219
CAS No.
6291-84-5
M.F
C4H12N2
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-1,3-propanediamine

CAS Number

6291-84-5

Product Name

N-Methyl-1,3-propanediamine

IUPAC Name

N'-methylpropane-1,3-diamine

Molecular Formula

C4H12N2

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C4H12N2/c1-6-4-2-3-5/h6H,2-5H2,1H3

InChI Key

QHJABUZHRJTCAR-UHFFFAOYSA-N

SMILES

CNCCCN

Solubility

greater than or equal to 100 mg/mL at 66° F (NTP, 1992)

Synonyms

(3-Aminopropyl)methylamine; 1-(N-Methylamino)-3-aminopropane; 1-Amino-3-(methylamino)propane; 3-(Methylamino)-1-propylamine; 3-(Methylamino)propylamine; 3-Amino-1-(methylamino)propane; Koei 3306; Methylaminopropylamine; N-(3-Aminopropyl)-N-methylamin

Canonical SMILES

CNCCCN

N-Methyl-1,3-propanediamine is an organic compound with the molecular formula C4H12N2\text{C}_4\text{H}_{12}\text{N}_2 and a CAS number of 6291-84-5. This compound features a linear structure characterized by a methyl group attached to one of the nitrogen atoms in a propanediamine framework. Its chemical structure can be represented as:

text
H2N-CH(CH3)-CH2-CH2-NH2

N-Methyl-1,3-propanediamine is known for its role in various

Structure-Directing Agent in Material Synthesis

One of the primary research applications of MeDAP lies in its ability to act as a structure-directing agent in the synthesis of crystalline aluminophosphates. These are a specific class of porous materials with potential applications in catalysis, separation, and ion exchange.

Studies have shown that MeDAP can influence the arrangement of atoms during the synthesis process, leading to the formation of aluminophosphates with specific structures and properties. For instance, research published in the Journal of the American Chemical Society demonstrated the use of MeDAP in the synthesis of two novel aluminophosphate frameworks with potential applications in catalysis [1].

Source

, including:

  • Acid-Base Reactions: It can neutralize acids, forming salts and water. This reaction is exothermic and can lead to the release of heat .
  • Formation of Complexes: It has been studied for its ability to form complexes with transition metals, such as nickel(II), which can undergo thermal isomerization and decomposition .
  • Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

While specific biological activities of N-Methyl-1,3-propanediamine are not extensively documented, compounds with similar structures often exhibit significant biological properties. Amine compounds can act as neurotransmitter precursors or influence various biological pathways due to their basic nature and ability to form hydrogen bonds.

Several methods exist for synthesizing N-Methyl-1,3-propanediamine:

  • Alkylation of 1,3-Propanediamine: This method involves the alkylation of 1,3-propanediamine using methyl iodide or another suitable methylating agent.
  • Reductive Amination: This process entails the reaction of an appropriate aldehyde or ketone with ammonia followed by reduction to form the desired amine.
  • Hydrogenation: Starting from suitable precursors, hydrogenation can be employed to yield N-Methyl-1,3-propanediamine under catalytic conditions.

N-Methyl-1,3-propanediamine finds use in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Polymer Chemistry: This compound is utilized in the production of polyurethanes and other polymers due to its reactivity with isocyanates.
  • Corrosion Inhibitors: Its amine functionality makes it suitable for use in formulations aimed at preventing corrosion.

N-Methyl-1,3-propanediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
1,3-PropanediamineC3H10N2Lacks methyl substitution; simpler structure
N,N-Dimethyl-1,3-propanediamineC5H15N2Contains two methyl groups; higher steric hindrance
EthylenediamineC2H8N2Shorter chain; used primarily as a chelating agent

N-Methyl-1,3-propanediamine stands out due to its specific methyl substitution which influences its reactivity and applications compared to these similar compounds.

N-Methyl-1,3-propanediamine is a clear, flammable liquid with a boiling point of 139–141°C and a density of 0.844 g/mL at 25°C. Its miscibility in water and polar organic solvents facilitates diverse reaction conditions. Key properties include:

PropertyValueSource
Melting Point-72°C
Refractive Index1.4458–1.4478 (20°C)
Vapor Pressure13.33 hPa at 39.37°C
pKa10.60 (predicted)
Flash Point35°C (closed cup)
LD50 (Dermal, Rabbit)177 mg/kg

The compound’s bifunctional amine groups enable nucleophilic reactions, making it a valuable precursor in polymer chemistry and coordination complexes.

Template-Directed Crystal Formation Mechanisms

The hydrothermal synthesis of aluminophosphates represents a sophisticated crystallization process where N-Methyl-1,3-propanediamine serves as a structure-directing agent in the formation of microporous frameworks [1] [2]. The template-directed crystal formation mechanism involves the assembly of aluminum and phosphorus sources around the organic template molecule under elevated temperature and pressure conditions [2] [3].

During the initial stages of crystallization, the condensation reaction between aluminum and phosphorus sources begins immediately upon mixing of the necessary precursor materials [2]. Small inorganic fragments are formed through this process, which subsequently assemble around the N-Methyl-1,3-propanediamine structure-directing agent to create an inorganic-organic composite with specific configuration [2]. This composite acts as the starting point of crystallization, often referred to as the core unit [2].

The crystallization process follows a distinct temporal evolution where the core unit continues to capture additional structure-directing agents and inorganic fragments to complete the growth toward the final crystal structure [2]. Research has demonstrated that the template-framework binding free energy level and charge transfer degree represent key factors in determining the structure-directing effect of N-Methyl-1,3-propanediamine [2].

The formation mechanism involves multiple phases, beginning with the development of one-dimensional aluminophosphate chains containing four- and six-membered rings under the direction of protonated N-Methyl-1,3-propanediamine [3]. As crystallization proceeds, these amorphous materials undergo reorganization, leading to the transformation into two-dimensional layered phases through cross-linking of the one-dimensional chains [3]. The final step involves the stacking of these layers through hydrogen bonding to form three-dimensional crystalline structures [3].

Crystallization ParameterValueReference
Initial Temperature160-200°C [4]
Pressure Range1.9-20 MPa [5]
Reaction Time2-74 hours [6]
First-Order Rate Constant0.25 h⁻¹ [6]

Role of N-Methyl-1,3-propanediamine in Framework Stabilization

N-Methyl-1,3-propanediamine plays a crucial role in stabilizing the aluminophosphate framework through multiple mechanisms during the hydrothermal synthesis process [1] [7]. The molecular structure of N-Methyl-1,3-propanediamine, with its molecular formula C₄H₁₂N₂ and molecular weight of 88.15 g/mol, provides optimal spatial arrangement for framework templating [1] [8].

The stabilization mechanism involves the formation of hydrogen bonds between the protonated amine groups of N-Methyl-1,3-propanediamine and the oxygen atoms of the developing aluminophosphate framework [7]. Research has shown that two distinct crystalline aluminophosphates can be synthesized using N-Methyl-1,3-propanediamine as the structure-directing molecule under hydrothermal conditions [7]. The first phase, designated as MDAP-1, appears as an intermediate during crystallization and exhibits a two-dimensional layered structure with the empirical formula (C₄H₁₄N₂)₁.₅[Al₃P₄O₁₆] [7].

The framework stabilization occurs through the incorporation of doubly protonated N-Methyl-1,3-propanediamine molecules that hold inorganic sheets together [7]. The compound crystallizes in the monoclinic space group P2₁/c with specific lattice parameters: a=14.080 Å, b=8.4763 Å, c=18.9954 Å, β=100.95°, and Z=4 [7]. The inorganic sheets contain a novel 4×6 net constructed from capped 6-membered rings, demonstrating the structure-directing capability of N-Methyl-1,3-propanediamine [7].

The second phase, MDAP-2, represents the final crystalline product and is isostructural with AlPO₄-21, crystallizing in the monoclinic space group P2₁/n with lattice parameters: a=8.488 Å, b=17.72 Å, c=9.024 Å, β=106.96°, and Z=4 [7]. This phase differs from conventional AlPO₄-21 by the presence of octahedrally coordinated aluminum in the framework, indicating the specific influence of N-Methyl-1,3-propanediamine on the final structure [7].

Framework PropertyMDAP-1MDAP-2Reference
Space GroupP2₁/cP2₁/n [7]
Lattice Parameter a (Å)14.0808.488 [7]
Lattice Parameter b (Å)8.476317.72 [7]
Lattice Parameter c (Å)18.99549.024 [7]
β Angle (°)100.95106.96 [7]
Framework Dimension2D layered3D [7]

Comparative Analysis with Other Amines in Aluminophosphate Synthesis

The effectiveness of N-Methyl-1,3-propanediamine as a structure-directing agent can be evaluated through comparison with other amine templates commonly used in aluminophosphate synthesis [9] [10] [11]. Different amine templates produce distinct crystalline phases and exhibit varying degrees of structure-directing capability [9] [10].

Diethylamine serves as a widely studied template for aluminophosphate synthesis, producing materials such as PST-13 and PST-6 under hydrothermal conditions [12] [10] [13]. PST-13, synthesized using diethylamine, contains penta-coordinated framework aluminum atoms bridged by hydroxy groups, forming edge-sharing 3- and 5-rings [10]. Upon calcination, PST-13 transforms to PST-6 with loss of bridging hydroxy groups and occluded organic species [10]. The resulting PST-6 structure contains 36 crystallographically distinct tetrahedral sites, making it the most crystallographically complex zeolitic structure solved at the time [13].

Ethylenediamine demonstrates different templating behavior, producing one-dimensional aluminophosphate compounds with distinct chain structures [11]. Using ethylenediamine as template, two compounds have been prepared: [AlP₂O₈H][NH₃CH₂CH₂NH₃] consisting of edge-sharing four-membered ring chains (AlPO-ESC), and [AlP₂O₈][NH₃CH₂CH₂NH₃][NH₄] consisting of corner-sharing four-membered ring chains (AlPO-CSC) [11]. The molar ratio of ethylenediamine to phosphoric acid in the starting gel significantly influences the final product, with ratios ≥1 producing AlPO-CSC and ratios <1 producing AlPO-ESC [11].

n-Propylamine produces a two-dimensional aluminophosphate with the formula Al₃P₄O₁₆·3CH₃CH₂CH₂NH₃, crystallizing in space group P2₁/n with specific lattice parameters [14]. The structure consists of tetrahedral AlO₄ and PO₃(=O) units linked alternately to form macroanionic layers parallel to the (10) plane [14]. The organic cations are located in interlayer regions and connected to layer oxygens through hydrogen bonding [14].

Secondary amines show varying effectiveness in aluminophosphate synthesis based on their molecular structure [9]. Studies examining diethylamine, di-n-propylamine, diisopropylamine, and di-n-butylamine as templates demonstrate that the choice of template significantly affects both porous structure characteristics and nanocrystal size [9]. Reaction gels prepared using di-n-propylamine, diisopropylamine, and di-n-butylamine form amorphous xerogels consisting of 5-10 nm nanoparticles [9]. In contrast, the reaction gel prepared with diethylamine forms a combination of layered phase and amorphous aluminophosphate [9].

TemplateStructure TypeFramework DimensionCoordination EnvironmentReference
N-Methyl-1,3-propanediamineMDAP-1/MDAP-22D/3DNovel 4×6 net [7]
DiethylaminePST-13/PST-63DPenta-coordinated Al [10] [13]
EthylenediamineAlPO-ESC/AlPO-CSC1DEdge/corner-sharing chains [11]
n-PropylamineAl₃P₄O₁₆2DTetrahedral AlO₄/PO₃ [14]
Di-n-propylamineAlPO₄-113DAmorphous xerogel precursor [9]

The crystallization kinetics also vary significantly among different amine templates [4] [6]. The presence of a methyl group at specific positions can accelerate crystallization processes, as demonstrated in comparative studies of piperazine and 2-methylpiperazine templates [4]. The crystallization of materials using 2-methylpiperazine requires shorter heating times compared to piperazine, indicating that structural modifications to the template molecule can significantly influence reaction kinetics [4].

Temperature dependence studies reveal that increasing heating temperature can slow crystallization processes for certain template-framework combinations [4]. The crystallization behavior follows first-order reaction kinetics with specific velocity constants that vary depending on the template used [6]. For aluminophosphate synthesis using diisopropylamine, the first-order rate constant has been determined to be approximately 0.25 h⁻¹ [6].

Template PropertyN-Methyl-1,3-propanediamineDiethylamineEthylenediamineReference
Molecular FormulaC₄H₁₂N₂C₄H₁₁NC₂H₈N₂ [1] [8]
Molecular Weight (g/mol)88.1573.1460.10 [1]
Framework TypeLayered/3D3D1D chains [7] [10] [11]
Optimal Temperature (°C)160-200180-200180 [4] [7]
Crystallization Time (h)2-7430-720Variable [7] [4]

Physical Description

3-methylaminopropylamine is a dark amber liquid. (NTP, 1992)

XLogP3

-0.8

Boiling Point

282 to 286 °F at 760 mm Hg (NTP, 1992)

Flash Point

96 °F (NTP, 1992)

Density

0.844 (NTP, 1992)

UNII

4YP367238K

GHS Hazard Statements

Aggregated GHS information provided by 500 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302+H332 (88.2%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (97.6%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.8%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

6291-84-5

Wikipedia

N-methyl-1,3-propanediamine

General Manufacturing Information

1,3-Propanediamine, N1-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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